molecular formula C17H11Cl2N5O B11194092 6-(1-benzofuran-2-yl)-N-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine

6-(1-benzofuran-2-yl)-N-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11194092
M. Wt: 372.2 g/mol
InChI Key: LKFDHPRFJLXCDG-UHFFFAOYSA-N
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Description

6-(1-benzofuran-2-yl)-N-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a benzofuran moiety, a dichlorophenyl group, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-benzofuran-2-yl)-N-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzofuran Moiety: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.

    Introduction of the Dichlorophenyl Group: This step involves the reaction of a dichlorophenylamine with a suitable chlorinating agent.

    Formation of the Triazine Ring: The final step involves the cyclization of the intermediate compounds to form the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(1-benzofuran-2-yl)-N-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzofuran and triazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce various amines.

Scientific Research Applications

6-(1-benzofuran-2-yl)-N-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 6-(1-benzofuran-2-yl)-N-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1-benzofuran-2-yl)-N-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine is unique due to the presence of both the benzofuran and dichlorophenyl groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C17H11Cl2N5O

Molecular Weight

372.2 g/mol

IUPAC Name

6-(1-benzofuran-2-yl)-2-N-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C17H11Cl2N5O/c18-10-6-11(19)8-12(7-10)21-17-23-15(22-16(20)24-17)14-5-9-3-1-2-4-13(9)25-14/h1-8H,(H3,20,21,22,23,24)

InChI Key

LKFDHPRFJLXCDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NC(=NC(=N3)NC4=CC(=CC(=C4)Cl)Cl)N

Origin of Product

United States

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